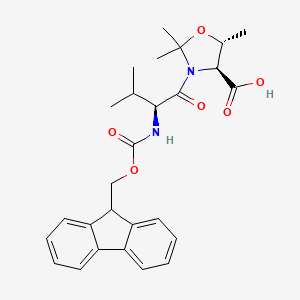

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, also known as Fmoc-V(Psi(Me,Me)pro)-Thr-OH, is a derivative of a naturally occurring amino acid, threonine. It is a modified form of threonine in which the carboxylic acid group is replaced with a protected form of threonine. This modification allows for more efficient and precise chemical synthesis of peptides and proteins. Fmoc-V(Psi(Me,Me)pro)-Thr-OH is commonly used in peptide synthesis, as it is a very stable and reliable building block for peptide synthesis.

Aplicaciones Científicas De Investigación

Configurational and Conformational Control in Peptide Building Units : The study by Keller, Mutter, and Lehmann (1999) discusses the electrophilic cyclic acetal formation in dipeptide esters, including those similar to Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, emphasizing the control over stereochemistry in peptide synthesis (Keller, Mutter, & Lehmann, 1999).

Pseudo-prolines for Accessing "Inaccessible" Peptides : Mutter et al. (1995) introduced pseudo-prolines as a technique to solubilize otherwise insoluble peptides. This research is significant for understanding the role of pseudo-proline dipeptides in facilitating peptide synthesis (Mutter et al., 1995).

Inhibition Studies Using Phosphorylated Prodrugs : Zhao and Etzkorn (2007) explored the use of phosphorylated prodrugs in inhibiting the activity of the mitotic regulator Pin1. This study underscores the potential of modified peptides in therapeutic applications (Zhao & Etzkorn, 2007).

Fluorinated Peptides as Potential Inhibitors of HIV Protease : Tran et al. (1997) synthesized fluorinated peptides incorporating fluoroproline residues, demonstrating the potential of modified peptides in developing HIV protease inhibitors (Tran et al., 1997).

Optimization of Solid-Phase Peptide Synthesis : Pudelko, Kihlberg, and Elofsson (2007) discussed the use of pseudo-proline dipeptides in optimizing solid-phase synthesis of hydrophobic peptides, highlighting the practical applications in synthetic peptide production (Pudelko, Kihlberg, & Elofsson, 2007).

Solid-Phase Synthesis of Neurokinin A Antagonists : Rovero, Quartara, and Fabbri (2009) compared Boc and Fmoc methods in the synthesis of neurokinin A antagonists, providing insights into the efficiency of different synthetic strategies, including those involving Fmoc-protected amino acids (Rovero, Quartara, & Fabbri, 2009).

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMOLWFENHTLNA-XARZLDAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.